6-Isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
6-Isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves a series of organic reactions. One common method includes the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atom in the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
6-Isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- 6-Isopropyl-3,5-dimethylisoxazole
Uniqueness
6-Isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H14N2O3 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
3,5-dimethyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3/c1-5(2)10-6(3)8(12(15)16)9-7(4)14-17-11(9)13-10/h5H,1-4H3,(H,15,16) |
InChI Key |
VCYSZTHCPKLIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=C1C(C)C)ON=C2C)C(=O)O |
Origin of Product |
United States |
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